molecular formula C18H21N7O2S B10993558 4-(1,2-benzothiazol-3-yl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide

4-(1,2-benzothiazol-3-yl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide

Cat. No.: B10993558
M. Wt: 399.5 g/mol
InChI Key: SADZOCUGIHGXOC-UHFFFAOYSA-N
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Description

4-(1,2-benzothiazol-3-yl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a piperazine moiety

Chemical Reactions Analysis

Types of Reactions

4-(1,2-benzothiazol-3-yl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophiles used.

Scientific Research Applications

4-(1,2-benzothiazol-3-yl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interfere with specific molecular pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(1,2-benzothiazol-3-yl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its multi-functional structure, which allows it to interact with a variety of biological targets and exhibit a broad spectrum of biological activities.

Properties

Molecular Formula

C18H21N7O2S

Molecular Weight

399.5 g/mol

IUPAC Name

4-(1,2-benzothiazol-3-yl)-N-[2-[(1-methylpyrazol-4-yl)amino]-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C18H21N7O2S/c1-23-12-13(10-20-23)21-16(26)11-19-18(27)25-8-6-24(7-9-25)17-14-4-2-3-5-15(14)28-22-17/h2-5,10,12H,6-9,11H2,1H3,(H,19,27)(H,21,26)

InChI Key

SADZOCUGIHGXOC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)CNC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43

Origin of Product

United States

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